4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its functional groups:
- The aldehyde proton (-CHO) resonates as a singlet near δ 9.8–10.1 ppm due to its deshielded environment.
- Protons on the thiazole ring appear as two doublets in the δ 7.5–8.5 ppm range, split by coupling with adjacent heteroatoms.
- The pyrrolidine ring protons show complex splitting patterns between δ 3.0–4.5 ppm , influenced by the hydroxyl groups and ring puckering.
- Hydroxyl protons (-OH) are typically observed as broad singlets near δ 1.5–3.0 ppm , though their exact positions depend on solvent and hydrogen-bonding interactions.
In the ¹³C NMR spectrum , key signals include:
Infrared (IR) Spectroscopy
The IR spectrum reveals characteristic absorption bands:
Mass Spectrometry (MS)
The mass spectrum exhibits a molecular ion peak at m/z 248.69 , corresponding to the molecular weight of the compound (C₈H₉ClN₂O₃S). Fragmentation patterns include:
- Loss of the aldehyde group (M-28, m/z 220.69).
- Cleavage of the pyrrolidine ring (M-87, m/z 161.69).
- A prominent chlorine isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl.
Table 2: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 9.8 (CHO), δ 7.5–8.5 (thiazole H) |
| ¹³C NMR | δ 190–200 (CHO), δ 140–160 (thiazole C) |
| IR | 1700 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (O-H) |
| MS | m/z 248.69 (M⁺) |
This spectroscopic profile enables unambiguous identification and differentiation from structurally related thiazole derivatives.
Properties
Molecular Formula |
C8H9ClN2O3S |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
4-chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9ClN2O3S/c9-7-6(3-12)15-8(10-7)11-1-4(13)5(14)2-11/h3-5,13-14H,1-2H2 |
InChI Key |
OWBZHZSKUMTRFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=NC(=C(S2)C=O)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving suitable pyrrolidine derivatives.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazole Carbaldehyde Derivatives
Photophysical and Electronic Behavior
- Diphenylamino Derivative: Exhibits strong push-pull electron characteristics, leading to absorption maxima at 400–450 nm and fluorescence in the visible spectrum. Used in styryl dyes for optoelectronic devices .
- Morpholinyl Derivative : Shows redshifted absorption compared to dihydroxypyrrolidine analogs due to electron-donating morpholine groups. TD-DFT computations correlate with experimental λmax values of 350–380 nm .
- 3,4-Dihydroxypyrrolidine Derivative : Predicted to have broader solvent-dependent emission profiles owing to hydroxyl groups, enabling tunable fluorescence for bioimaging .
Biological Activity
4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₉ClN₂O₃S
- Molecular Weight : 248.69 g/mol
- CAS Number : 2137057-40-8
The compound features a thiazole ring and a pyrrolidine moiety, which are often associated with various pharmacological activities.
1. Acetylcholinesterase Inhibition
One of the primary areas of research regarding this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Elevated AChE activity is linked to neurodegenerative diseases such as Alzheimer’s disease.
- Mechanism : The compound's structure allows it to interact with the active site of AChE, preventing the enzyme from degrading acetylcholine, thereby increasing its availability in synaptic clefts.
2. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases.
3. Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Study on Acetylcholinesterase Inhibition
A study conducted by researchers focused on synthesizing derivatives of thiazole compounds and evaluating their AChE inhibitory activity. The results indicated that certain derivatives exhibited promising IC50 values, suggesting that modifications in the thiazole structure could enhance biological activity.
Antioxidant Activity Assessment
In another study examining the antioxidant properties of similar thiazole derivatives, it was found that these compounds effectively scavenged free radicals in vitro. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between this compound and AChE. These studies suggest that the compound forms stable interactions with key residues within the enzyme's active site, thereby inhibiting its function effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
